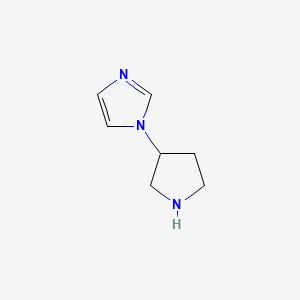

1-(Pyrrolidin-3-YL)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQNOBWFVDSYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672422 | |

| Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64074-20-0 | |

| Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyrrolidin 3 Yl 1h Imidazole

Established Synthetic Routes for Pyrrolidine-Imidazole Ring Systems

The synthesis of molecules containing both pyrrolidine (B122466) and imidazole (B134444) rings often relies on well-established methods for constructing each heterocycle individually, followed by their strategic coupling.

Strategies for Pyrrolidine Ring Construction and Functionalization

The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in medicinal chemistry. nih.gov Its synthesis and functionalization can be achieved through various strategies. nih.gov

One major approach is ring construction from acyclic or other cyclic precursors . nih.gov This can involve:

1,3-Dipolar Cycloadditions: A classic and extensively studied method involves the reaction of azomethine ylides with alkenes. This approach offers good control over regio- and stereoselectivity. nih.gov

Intramolecular Cyclization: This strategy includes methods like the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp For instance, iron-catalyzed intramolecular hydroamination of unactivated olefins provides a route to pyrrolidines under mild conditions. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of remote unactivated C(sp³)-H bonds is an effective method. organic-chemistry.org

Ring Contraction: A novel strategy involves the photo-promoted ring contraction of readily available pyridines using silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a fundamental method for pyrrolidine synthesis. mdpi.com

Another key strategy is the functionalization of a pre-existing pyrrolidine ring . nih.gov This is particularly common when starting from readily available chiral precursors like proline and its derivatives (e.g., prolinol and 4-hydroxyproline). nih.gov Functionalization can be achieved at various positions of the ring, influencing the molecule's properties. For example, substituents at the C-2 position can affect the basicity of the pyrrolidine nitrogen. nih.gov

Methodologies for Imidazole Ring Formation

The imidazole ring, an aromatic five-membered heterocycle, can be synthesized through several established methods:

Debus Synthesis: This method, first reported in 1858, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form an imidazole. pharmaguideline.comwikipedia.orguobasrah.edu.iq It is a versatile method for producing substituted imidazoles. pharmaguideline.comwikipedia.org

Radiszewski Synthesis: A variation of the Debus method, this synthesis combines a dicarbonyl compound with an aldehyde and ammonia or a primary amine. wikipedia.org

Wallach Synthesis: This method involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride, followed by reduction to yield 1,2-disubstituted chloroimidazoles. pharmaguideline.com

Marckwald Synthesis: This process involves the reaction of α-aminoaldehydes or α-aminoketones with cyanates, isothiocyanates, or thiocyanates to form 3-mercaptoimidazoles, which can then be dehydrogenated. pharmaguideline.com

From α-Haloketones: The reaction of α-haloketones with amidines is a common route to imidazoles. cutm.ac.in

Modern Methods: More contemporary approaches include microwave-assisted synthesis from 1,2-diketones and urotropine, and copper-catalyzed one-pot syntheses from arylacetic acids, N-arylbenzamidines, and nitroalkanes. organic-chemistry.org

Convergent and Divergent Synthetic Approaches for Conjugate Assembly

The assembly of the 1-(Pyrrolidin-3-YL)-1H-imidazole scaffold can be approached in both a convergent and divergent manner.

Convergent Synthesis: In a convergent approach, the pyrrolidine and imidazole rings are synthesized separately and then coupled. evitachem.comnih.gov A common strategy involves the alkylation of an imidazole with a suitable pyrrolidine derivative. evitachem.com For example, a tandem Suzuki-Miyaura coupling between an iodoimidazole and an o-aminochloroarene followed by cyclization has been used to form an imidazole-fused quinoline (B57606) core, showcasing a coupling-condensation strategy. nih.gov

Divergent Synthesis: A divergent strategy involves constructing one of the rings onto a pre-existing, functionalized version of the other. rsc.orgnih.gov For instance, a palladium-catalyzed reaction of N-allylamidines can lead to the formation of either imidazoles or quinazolines depending on the reaction conditions, demonstrating a divergent pathway. nih.gov Another example is the oxidant-controlled divergent synthesis of a pyrrolidone-fused pyrimido[1,2-b]indazole skeleton from an in-situ generated enone intermediate and 1H-indazol-3-amine. rsc.org

Targeted Synthesis Pathways Towards this compound

The specific synthesis of this compound often involves a multi-step process that requires careful selection of precursors and reaction conditions to ensure the correct regiochemistry and stereochemistry, particularly for chiral targets like (S)-1-(Pyrrolidin-3-YL)-1H-imidazole. evitachem.com

Precursor Synthesis and Regioselective Functional Group Interconversions

The synthesis typically begins with the preparation of functionalized pyrrolidine and imidazole precursors.

Pyrrolidine Precursors: A common starting material is a protected 3-aminopyrrolidine (B1265635) or a pyrrolidine with a leaving group at the 3-position. For chiral synthesis, optically pure starting materials like derivatives of proline are often employed. nih.gov Regioselective functionalization is crucial. For example, the introduction of a leaving group at the 3-position of a protected pyrrolidine allows for subsequent nucleophilic substitution by the imidazole nitrogen.

Imidazole Precursors: Imidazole itself can be used directly in N-alkylation reactions. beilstein-journals.org In other strategies, a pre-functionalized imidazole, such as an iodoimidazole, might be used in coupling reactions. nih.gov

A key step often involves the regioselective N-alkylation of imidazole. Imidazole has two nitrogen atoms, and direct alkylation can lead to a mixture of N1 and N3 substituted products. The choice of solvent, base, and protecting groups on the pyrrolidine ring can influence the regioselectivity of this reaction.

Key Coupling Reactions and Cyclization Strategies for Scaffold Formation

The final assembly of the this compound scaffold relies on key bond-forming reactions.

Nucleophilic Substitution: A straightforward approach is the nucleophilic attack of the imidazole nitrogen on a pyrrolidine ring bearing a suitable leaving group at the 3-position. This is a type of N-alkylation. beilstein-journals.org

Condensation Reactions: A common approach involves the condensation of appropriate precursors to form the imidazole and pyrrolidine rings separately before combining them. evitachem.com For example, a protected 3-aminopyrrolidine can be reacted with reagents that will form the imidazole ring in a stepwise fashion. One such method involves the reaction of an amino group with a dicarbonyl compound and a source of ammonia, echoing the principles of the Debus imidazole synthesis. pharmaguideline.comwikipedia.orguobasrah.edu.iq

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods may employ palladium or copper-catalyzed cross-coupling reactions to form the C-N bond between the imidazole and pyrrolidine rings. beilstein-journals.org For instance, a Chan-Lam coupling could potentially be used to couple a pyrrolidine boronic acid derivative with imidazole.

Cyclization Strategies: In some routes, the final step might be the formation of one of the heterocyclic rings through an intramolecular cyclization. For example, a linear precursor containing both the necessary atoms for the pyrrolidine and imidazole rings could be cyclized. Imidazole can also act as a catalyst in certain cyclization reactions, such as in the formation of cyclic depsipeptides through transesterification. nih.govresearchgate.net

Below is a table summarizing some of the key synthetic strategies:

| Strategy | Description | Key Intermediates/Reagents | Reference(s) |

| Ring Construction from Precursors | Building the pyrrolidine and imidazole rings from acyclic or other cyclic starting materials. | Azomethine ylides, alkenes, dicarbonyl compounds, aldehydes, ammonia. | nih.govosaka-u.ac.jporganic-chemistry.orgresearchgate.netnih.govmdpi.compharmaguideline.comwikipedia.orguobasrah.edu.iq |

| Functionalization of Pre-formed Rings | Modifying an existing pyrrolidine or imidazole ring. | Proline derivatives, protected pyrrolidines. | nih.govnih.gov |

| Convergent Synthesis | Synthesizing the two rings separately before joining them. | Iodoimidazole, pyrrolidine derivatives, boronic acids. | evitachem.comnih.gov |

| Divergent Synthesis | Modifying a common intermediate to produce different final products. | N-allylamidines, enone intermediates. | rsc.orgnih.gov |

| Nucleophilic Substitution (N-alkylation) | The imidazole nitrogen attacks an electrophilic carbon on the pyrrolidine ring. | Imidazole, 3-substituted pyrrolidines with a leaving group. | beilstein-journals.org |

| Metal-Catalyzed Cross-Coupling | Using a metal catalyst to form the C-N bond between the two rings. | Palladium or copper catalysts, boronic acid derivatives. | beilstein-journals.org |

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically pure derivatives of this compound is of significant interest due to the prevalence of chiral pyrrolidine scaffolds in bioactive molecules. unipa.it The stereochemistry at the C3 position of the pyrrolidine ring is crucial and can be established using several key strategies. These methods generally fall into two categories: synthesis from chiral precursors (chiral pool synthesis) or asymmetric synthesis methodologies. evitachem.com

One of the most direct approaches involves the use of commercially available, enantiomerically pure starting materials. For instance, (R)- or (S)-3-aminopyrrolidine derivatives or protected versions of 3-hydroxypyrrolidine serve as common chiral building blocks. A typical synthesis involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected pyrrolidine with the imidazole anion. For example, a protected (S)-3-tosyloxypyrrolidine can be reacted with imidazole in the presence of a base to yield the desired (S)-1-(pyrrolidin-3-yl)-1H-imidazole after deprotection.

Another common strategy is the construction of the pyrrolidine ring itself through stereoselective methods. Asymmetric 1,3-dipolar cycloaddition reactions between azomethine ylides and suitable dipolarophiles are a powerful tool for creating substituted pyrrolidines with high stereocontrol. The chirality can be induced by using a chiral auxiliary on the azomethine ylide or by employing a chiral catalyst.

Condensation and cyclization reactions are also employed, where aldehydes and amines react under controlled conditions to form the imidazole ring, which is then coupled with a pre-synthesized chiral pyrrolidine fragment. evitachem.com A two-step method that allows for the synthesis of various derivatives involves the alkylation of azoles with pyrrolidine derivatives, which can yield (S)-1-(pyrrolidin-3-yl)-1H-imidazole in moderate yields. evitachem.com

| Stereoselective Synthetic Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials such as (R)- or (S)-3-hydroxypyrrolidine or derivatives of proline. The synthesis often involves nucleophilic substitution of a chiral pyrrolidine electrophile with imidazole. | Relies on the commercial availability of enantiopure starting materials; often straightforward and cost-effective. |

| Asymmetric Cycloaddition | Involves the [3+2] cycloaddition of an azomethine ylide with an alkene. Stereocontrol is achieved through chiral auxiliaries, chiral ligands, or organocatalysts. | Provides high levels of stereoselectivity and allows for diverse substitution patterns on the pyrrolidine ring. |

| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the chiral isomers. For example, lipases can be used for the kinetic resolution of racemic intermediates. | Can offer very high enantiomeric excess; operates under mild, environmentally friendly conditions. |

Post-Synthetic Derivatization and Chemical Modification of this compound

Once the core this compound scaffold is synthesized, its properties can be further tuned through various chemical transformations on either the pyrrolidine or imidazole moieties.

Transformations on the Pyrrolidine Moiety

The pyrrolidine ring contains a secondary amine, which is a versatile functional handle for a wide range of chemical modifications. These transformations are crucial for exploring the structure-activity relationship (SAR) in medicinal chemistry programs.

Common derivatizations include:

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of a wide variety of alkyl groups.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is often used to introduce complex side chains or to link the scaffold to other molecular fragments.

N-Arylation: The pyrrolidine nitrogen can be coupled with aryl halides or arylboronic acids under transition-metal catalysis (e.g., Buchwald-Hartwig or Chan-Lam coupling) to introduce aromatic or heteroaromatic substituents. organic-chemistry.org

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can act as hydrogen bond donors and acceptors, significantly altering the molecule's physicochemical properties. For instance, the formation of an N-sulfonylated pyrrolidine has been documented in the synthesis of complex heterocyclic molecules.

These modifications allow for the systematic exploration of how substituents on the pyrrolidine nitrogen impact biological activity and pharmacokinetic properties.

| Transformation Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Tertiary Amine |

| N-Acylation | Acyl chloride or Carboxylic acid + Coupling agent (e.g., HATU) | Amide |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N-Aryl Pyrrolidine |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | Sulfonamide |

Transformations on the Imidazole Moiety

The imidazole ring is an aromatic heterocycle with distinct reactivity. It is generally susceptible to electrophilic attack, and the positions of substitution can be influenced by the substituent on the N1 nitrogen. globalresearchonline.netthieme-connect.de The most common sites for electrophilic substitution are the C4 and C5 positions. globalresearchonline.net

Key transformations include:

Electrophilic Halogenation: The imidazole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms. Computational studies suggest that halogenation of pyrrolidinium-based cations is thermodynamically favorable. acs.org The mechanism may involve an initial N-halogenation followed by an intramolecular rearrangement to the carbon atoms of the imidazole ring. csic.es

Alkylation: While N-alkylation of imidazole itself is a common reaction to form the core scaffold, C-alkylation on the imidazole ring is also possible, typically through metallated intermediates or under specific catalytic conditions.

N-Oxide Formation: Oxidation of the pyridine-like nitrogen (N3) can lead to the formation of an N-oxide, which can alter the electronic properties of the ring and serve as an intermediate for further functionalization.

These modifications directly impact the electronic nature, polarity, and steric profile of the imidazole portion of the molecule.

Exploration of Linker and Peripheral Substituent Variations

Beyond simple functionalization, the this compound scaffold can be incorporated into larger, more complex molecules through the use of linkers or by installing elaborate peripheral substituents. This strategy is central to the development of molecules with highly specific biological targets.

A prominent example of extensive peripheral substitution is seen in the structure of Nirogacestat , a gamma-secretase inhibitor. wikipedia.org In Nirogacestat, the core structure is heavily modified:

The pyrrolidine nitrogen is part of an amide linkage, connecting it to a chiral amino acid derivative which in turn is attached to a difluoro-tetrahydronaphthalene group.

The imidazole ring is substituted at the N1 position with a complex tertiary alkyl group containing another amine.

The synthesis of such complex molecules involves multi-step sequences where pre-functionalized fragments are coupled together. For example, a complex amine can be reacted with a functionalized imidazole precursor to build up the desired structure. wikipedia.orggoogle.com

Researchers also explore inserting linkers between the two heterocyclic rings or attaching functionalized chains to either ring. For instance, derivatives have been synthesized where the pyrrolidine and imidazole moieties are connected via a sulfonyl group, creating a flexible and polar linker. Similarly, studies on related scaffolds show the conjugation with other moieties through alkyl spacers to modulate biological activity.

These advanced derivatizations highlight the versatility of the this compound core as a building block for creating sophisticated molecules with tailored properties.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Pyrrolidin 3 Yl 1h Imidazole

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation.

No specific multi-dimensional NMR data (e.g., COSY, HSQC, HMBC) for 1-(Pyrrolidin-3-YL)-1H-imidazole has been found in published literature. While general NMR characteristics of the imidazole (B134444) and pyrrolidine (B122466) rings can be inferred from studies on related derivatives, a detailed analysis of atom connectivity and the stereochemistry of this particular compound is not possible without dedicated experimental results. nih.govresearchgate.net

There is no publicly available High-Resolution Mass Spectrometry (HRMS) data to experimentally confirm the elemental composition and exact mass of this compound. While predicted mass-to-charge ratios for various adducts of similar compounds are available in some databases, these are theoretical calculations and not empirical measurements for the specific compound of interest. uni.luuni.lu

Specific FT-IR and FT-Raman spectra for this compound are not available in the reviewed literature. While general vibrational modes for imidazole and pyrrolidine moieties have been documented in studies of other molecules, a diagnostic analysis of the functional groups present in this compound based on its unique vibrational fingerprint cannot be conducted. nih.govuantwerpen.beresearchgate.net

Solid-State Structural Analysis by X-ray Crystallography.

A search for X-ray crystallographic data yielded no results for this compound. Consequently, information regarding its solid-state molecular conformation, specific torsion angles, and precise bond lengths and angles remains undetermined.

Without crystal structure data, it is not possible to analyze the intermolecular interactions, such as hydrogen bonding networks, or the crystal packing motifs that would define the solid-state architecture of this compound.

Polymorphism and Co-crystallization Studies

A thorough search of scientific literature and chemical databases did not yield any specific studies on the polymorphism or co-crystallization of this compound.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability and therapeutic effects. For instance, studies on the drug Nirogacestat, which also contains a complex heterocyclic structure, have identified multiple crystalline forms, with one being more stable and suitable for clinical use. wikipedia.org

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This is often done to improve the physical properties of an active pharmaceutical ingredient (API), such as its solubility or stability. The formation of co-crystals depends on non-covalent interactions, such as hydrogen bonding, between the API and a co-former molecule.

Given the presence of both hydrogen bond donors (the N-H group of the pyrrolidine) and acceptors (the nitrogen atoms of the imidazole ring) in this compound, it is a potential candidate for forming co-crystals with various co-formers. However, to date, no such studies have been published.

Computational Chemistry and Theoretical Investigations of 1 Pyrrolidin 3 Yl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of a compound. These calculations are based on solving the Schrödinger equation, with various levels of theory and basis sets offering a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for mapping the energetic landscape.

For compounds similar to 1-(Pyrrolidin-3-YL)-1H-imidazole, DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or def2-TZVPP. bohrium.comresearchgate.net These calculations help in determining key structural parameters like bond lengths, bond angles, and dihedral angles. bohrium.com The optimization process finds the minimum energy conformation of the molecule, providing a theoretical model of its structure. The energetic landscape reveals the relative stabilities of different conformations and the energy barriers between them. Studies on related imidazole (B134444) derivatives show that DFT calculations can accurately predict these geometric and energetic properties, which often align well with experimental data when available. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive and less stable. researchgate.net For various imidazole derivatives, DFT calculations have been used to determine these energies. For instance, studies on related compounds show HOMO-LUMO gaps in the range of 2.06 eV to 4.02 eV. researchgate.net A smaller gap often corresponds to higher polarizability and suggests the molecule can be easily excited. researchgate.net This analysis is crucial for understanding the electronic excitation properties, as the HOMO-LUMO transition is typically the lowest energy electronic excitation. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Imidazole Derivatives

| Parameter | Representative Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -7.0 eV | Electron-donating capacity |

| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 2.0 to 5.0 eV | Chemical reactivity and stability |

Note: These values are representative based on published data for various imidazole derivatives and provide an estimation for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas often correspond to the location of lone pair electrons on heteroatoms like nitrogen. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. researchgate.net These positive regions are often found around hydrogen atoms, particularly those attached to electronegative atoms. For imidazole derivatives, the nitrogen atoms of the imidazole ring are expected to be primary sites for electrophilic interaction, as indicated by negative MEP values. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Binding Behavior

While quantum chemical calculations provide insight into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time.

MD simulations are a powerful tool for investigating how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. najah.edu These simulations can predict the stability of the ligand-protein complex and characterize the key interactions that stabilize the binding. najah.eduresearchgate.net

In a typical MD simulation, the system (ligand, protein, and solvent) is simulated for a specific period, often on the scale of nanoseconds. najah.eduajchem-a.com The stability of the complex is frequently assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. najah.edu A stable RMSD profile suggests that the ligand remains securely bound in the active site. najah.edu These simulations can also reveal specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the target protein. researchgate.net For example, simulations of related compounds have shown stable interactions with targets like cyclooxygenase-2 (COX-2). najah.edu

MD simulations also allow for the exploration of the conformational landscape of this compound. The molecule is not static; its bonds can rotate, and its rings can pucker. MD simulations track these intramolecular movements over time, providing a detailed picture of the molecule's flexibility and the different shapes it can adopt. This conformational sampling is crucial because the specific conformation of a molecule can significantly influence its ability to bind to a biological target. The simulations can identify the most populated conformational states and the energetic barriers to transition between them, offering a dynamic perspective that complements the static picture from geometry optimization.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclooxygenase-2 (COX-2) |

| Nitrogen |

General methodologies for in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are well-established in the field of drug discovery. These computational tools are employed to forecast the pharmacokinetic properties of a compound, offering insights into its potential as a drug candidate before extensive laboratory testing. These predictions are based on the molecule's structure and physicochemical properties.

Typically, an in silico ADME analysis would involve the calculation of various parameters, including but not limited to:

Absorption: Predictions of oral bioavailability, intestinal absorption, and permeability through biological barriers like the Caco-2 cell line model.

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and the volume of distribution (VDss).

Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) and prediction of metabolic stability.

Excretion: Forecasting of renal clearance and potential for active transport.

Additionally, "drug-likeness" scores are often calculated based on established rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Without specific studies on "this compound," it is not possible to provide the detailed research findings and data tables as requested for section 4.3. The scientific community has not published research that falls within the scope of this specific inquiry. Therefore, no data tables or detailed findings for this particular compound can be generated.

Structure Activity Relationship Sar Studies of 1 Pyrrolidin 3 Yl 1h Imidazole Derivatives

Rational Design and Synthesis of Analogues for Systematic SAR Probing

The rational design of 1-(Pyrrolidin-3-YL)-1H-imidazole analogues is a cornerstone of targeted drug discovery, aiming to systematically probe the chemical space around this scaffold to identify key structural modifications that modulate biological activity. nih.gov This process often begins with a hit compound identified through screening, which then serves as a template for the design of a focused library of derivatives. The synthesis of these analogues is strategically planned to introduce diversity at specific positions on both the pyrrolidine (B122466) and imidazole (B134444) rings.

Synthetic strategies for creating these derivatives often involve multi-step sequences. A common approach to constructing the core this compound structure involves the initial preparation of a suitably protected 3-aminopyrrolidine (B1265635) derivative. This intermediate can then be reacted with a reagent that introduces the imidazole moiety. For instance, a protected 3-aminopyrrolidine can undergo condensation with a reactive imidazole precursor. Subsequent modifications, such as N-alkylation or N-arylation of the pyrrolidine nitrogen or substitution on the imidazole ring, can be carried out to generate a library of analogues for SAR studies. nih.gov

One documented synthetic route towards a related analogue involves the oxidation of (S)-prolinol, followed by condensation with glyoxal and ammonia (B1221849) to form an imidazole ring, which is subsequently brominated. mdpi.com This highlights a feasible pathway for accessing substituted pyrrolidinyl-imidazole building blocks. The functionalization of a preformed pyrrolidine ring is a common strategy in medicinal chemistry. nih.gov The nucleophilicity of the pyrrolidine nitrogen makes it a prime position for introducing a wide array of substituents. nih.gov

Systematic SAR probing involves the methodical alteration of various structural features of the lead compound. This includes:

Modification of the Pyrrolidine Ring: Introducing substituents at different positions (N-1, C-2, C-4, C-5) and varying their electronic and steric properties.

Modification of the Imidazole Ring: Introducing substituents at the C-2, C-4, and C-5 positions.

Alteration of the Linker: While the core structure is a direct linkage, studies on related compounds sometimes explore the introduction of spacers between the two rings.

Stereochemical Exploration: Synthesizing and evaluating different stereoisomers of chiral centers within the molecule.

Elucidation of Essential Pharmacophoric Requirements for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. dergipark.org.trdovepress.com For this compound derivatives, the development of a pharmacophore model is crucial for understanding the key interactions with their biological target and for designing new, more potent analogues. nih.govnih.govresearchgate.net

Based on the general features of pyrrolidine and imidazole-containing bioactive molecules, a hypothetical pharmacophore model for this scaffold could include:

A Hydrogen Bond Acceptor: The nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors.

A Hydrogen Bond Donor: The N-H of an unsubstituted imidazole or a suitably functionalized substituent could act as a hydrogen bond donor.

A Basic Nitrogen Center: The pyrrolidine nitrogen is typically basic and can engage in ionic interactions or hydrogen bonding as a protonated species.

Hydrophobic/Aromatic Regions: Substituents on either ring can provide hydrophobic or aromatic interactions with the target protein.

Defined Spatial Orientation: The relative positioning of these features, dictated by the pyrrolidine ring's conformation and the linkage to the imidazole, is critical.

The process of elucidating these requirements typically involves computational methods like ligand-based or structure-based pharmacophore modeling. dergipark.org.trnih.gov In the absence of a known target structure, a ligand-based model can be generated by aligning a set of active compounds and identifying common chemical features. researchgate.net If the target protein structure is available, a structure-based pharmacophore model can be derived from the key interactions observed in the ligand-binding site. dovepress.comnih.gov These models then serve as 3D queries for virtual screening of compound libraries to identify novel hits with the desired pharmacophoric features. dergipark.org.trnih.gov

Impact of Stereochemistry on Biological Potency, Selectivity, and Efficacy

The this compound scaffold contains at least one chiral center at the C-3 position of the pyrrolidine ring. The spatial arrangement of the imidazole group, whether it is in the (R) or (S) configuration, can have a profound impact on the molecule's biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with enantiomers. nih.gov

The differential effects of stereoisomers can manifest in several ways:

Potency: One enantiomer may bind to the target with significantly higher affinity than the other, resulting in greater potency. In some cases, one enantiomer is active while the other is inactive.

Selectivity: Enantiomers may exhibit different selectivities for subtypes of a receptor or for different biological targets altogether. This can be crucial for minimizing off-target effects.

Efficacy: The intrinsic activity of the enantiomers at a receptor can differ, with one acting as an agonist and the other as an antagonist, for example.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can vary, leading to different in vivo profiles.

The synthesis of enantiomerically pure this compound derivatives is therefore essential for thorough SAR studies. mdpi.com This can be achieved through various stereoselective synthesis methods, either by starting from a chiral precursor like proline or by employing asymmetric catalysis. mdpi.com The evaluation of individual enantiomers allows for a more precise understanding of the SAR and can lead to the development of more effective and safer drugs.

The introduction of additional stereocenters, for instance, by substituting the pyrrolidine ring at other positions, further increases the molecular complexity and the number of possible stereoisomers. nih.gov Systematic evaluation of these diastereomers is necessary to fully elucidate the optimal three-dimensional structure for biological activity.

Exploration of Positional and Substituent Effects on Distinct Ring Systems

The pyrrolidine ring offers several positions for substitution that can be explored to modulate the pharmacological properties of this compound derivatives. The nitrogen atom (N-1) and the carbon atoms of the ring are all potential points for modification.

The nitrogen atom of the pyrrolidine ring is a particularly attractive position for substitution, with a large percentage of FDA-approved drugs containing a substituted pyrrolidine being modified at this position. nih.gov The nature of the substituent on the pyrrolidine nitrogen can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds. For example, the introduction of small alkyl groups, aryl groups, or more complex side chains can significantly impact potency and selectivity.

Substituents on the carbon atoms of the pyrrolidine ring can affect the ring's conformation, a phenomenon known as "pseudorotation". nih.gov This, in turn, can alter the spatial orientation of the imidazole moiety and any other substituents, thereby influencing how the molecule fits into its binding site. For instance, studies on other pyrrolidine-containing compounds have shown that the cis- or trans-configuration of substituents at the C-3 and C-4 positions can be a critical determinant of activity. nih.gov A methyl group at the C-3 position has been shown to improve pharmacokinetic profiles in some series by preventing metabolic instability. nih.gov

Illustrative Data on Pyrrolidine Ring Substitutions:

| Compound ID | R1 (N-1) | R2 (C-4) | Biological Activity (IC50, nM) - Hypothetical Data |

| 1a | H | H | 500 |

| 1b | CH3 | H | 250 |

| 1c | Benzyl (B1604629) | H | 100 |

| 1d | H | CH3 (cis) | 400 |

| 1e | H | CH3 (trans) | 600 |

| 1f | Benzyl | CH3 (cis) | 50 |

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, and its electronic properties and hydrogen bonding capacity can be fine-tuned through substitution at the C-2, C-4, and C-5 positions. chemijournal.comjopir.in The introduction of substituents on the imidazole ring can influence the molecule's interaction with its biological target in several ways.

Substituents at the C-2 position can project into a specific region of the binding pocket and can be varied to optimize hydrophobic, steric, or electronic interactions. For example, introducing small alkyl, aryl, or heteroaryl groups at this position can lead to significant changes in activity.

Illustrative Data on Imidazole Ring Substitutions:

| Compound ID | R3 (C-2) | R4 (C-4) | R5 (C-5) | Biological Activity (IC50, nM) - Hypothetical Data |

| 2a | H | H | H | 500 |

| 2b | CH3 | H | H | 300 |

| 2c | Phenyl | H | H | 150 |

| 2d | H | Cl | H | 200 |

| 2e | H | H | Cl | 220 |

| 2f | Phenyl | Cl | H | 80 |

The most significant gains in potency and selectivity are often achieved through the synergistic effects of substituents on both the pyrrolidine and imidazole rings. The optimal substituent on the pyrrolidine ring may be dependent on the substitution pattern of the imidazole ring, and vice versa. Therefore, a comprehensive SAR study must explore combinations of substituents across the entire molecule.

For example, a bulky, lipophilic group on the pyrrolidine nitrogen might be most effective when paired with a hydrogen bond donating substituent on the imidazole ring to achieve a complementary set of interactions with the target. Conversely, a small, polar group on the pyrrolidine might be optimal when combined with a large, hydrophobic substituent on the imidazole.

Illustrative Data on Combined Substituent Effects:

| Compound ID | R1 (Pyrrolidine N-1) | R3 (Imidazole C-2) | R4 (Imidazole C-4) | Biological Activity (IC50, nM) - Hypothetical Data |

| 3a | H | H | H | 500 |

| 3b | Benzyl | H | H | 100 |

| 3c | H | Phenyl | H | 150 |

| 3d | Benzyl | Phenyl | H | 20 |

| 3e | Benzyl | Phenyl | Cl | 15 |

Non Clinical Biological Activity and Mechanistic Investigations of 1 Pyrrolidin 3 Yl 1h Imidazole and Its Analogues

Enzyme and Protein Target Modulation Studies

The therapeutic potential of chemical compounds is often rooted in their ability to selectively interact with and modulate the function of specific biological targets, such as enzymes and proteins. Analogues of 1-(Pyrrolidin-3-YL)-1H-imidazole, which incorporate the core pyrrolidine (B122466) and imidazole (B134444) scaffolds, have been the subject of numerous non-clinical investigations to elucidate their activity against a range of important protein targets. These studies have revealed a diverse pharmacological profile, with inhibitory activities spanning several key enzyme families implicated in cancer, infectious diseases, and metabolic disorders. This section details the mechanistic investigations into the modulation of these protein targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition and Related Mechanisms

Analogues of this compound, particularly those featuring a benzimidazole (B57391) carboxamide scaffold, have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. nih.govnih.gov The benzimidazole carboxamide structure is recognized for its high intrinsic potency and relatively low molecular weight, making it a promising foundation for the development of antitumor agents. nih.gov The amide group in these molecules functions as a mimic of nicotinamide, enabling it to bind effectively to the active site of PARP-1. nih.gov

A series of synthesized benzimidazole carboxamide derivatives demonstrated significant inhibitory activity against both PARP-1 and PARP-2. nih.gov Notably, compounds designated as 5cj and 5cp exhibited IC₅₀ values of approximately 4 nM for both PARP-1 and PARP-2, which is comparable to the activity of the reference drug veliparib (B1684213). nih.gov Furthermore, these two compounds displayed slightly superior in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cancer cell lines when compared to both veliparib and olaparib. nih.gov The IC₅₀ values for cytotoxicity were 17.4 µM and 11.4 µM for 5cj , and 19.8 µM and 15.5 µM for 5cp , against MDA-MB-436 and CAPAN-1 cell lines, respectively. nih.gov

PARP Inhibition and Cytotoxicity of Benzimidazole Carboxamide Analogues

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | MDA-MB-436 Cytotoxicity IC₅₀ (µM) | CAPAN-1 Cytotoxicity IC₅₀ (µM) |

|---|---|---|---|---|

| 5cj | ~4 | ~4 | 17.4 | 11.4 |

| 5cp | ~4 | ~4 | 19.8 | 15.5 |

| Veliparib | Similar to 5cj/5cp | Similar to 5cj/5cp | > Veliparib | > Veliparib |

| Olaparib | Not Specified | Not Specified | > Olaparib | > Olaparib |

Kinase Inhibition Profiles (e.g., EGFR, JNK3, FLT3, Aurora Kinase) and Associated Signaling Pathways

The imidazole and pyrrolidine moieties are integral components of various kinase inhibitors, targeting enzymes that are crucial for cell signaling and are often dysregulated in cancer.

Aurora Kinase and EGFR Inhibition: Aurora B kinase inhibitors have been identified as potent enhancers of apoptosis induced by EGFR inhibitors like osimertinib (B560133) in lung cancer. nih.gov The combination of an Aurora B kinase inhibitor with osimertinib leads to a more effective suppression of tumor growth in xenograft models than either agent alone. nih.gov The development of drug resistance to EGFR inhibitors can be overcome by the concurrent inhibition of Aurora B kinase. nih.gov

FLT3 Kinase Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a significant drug target in acute myeloid leukemia (AML), with mutations in this kinase correlating with poorer patient outcomes. nih.gov Internal tandem duplication (ITD) is the most frequent type of FLT3 mutation, occurring in 20-25% of AML patients and leading to ligand-independent kinase activation. nih.gov Imidazo[1,2-b]pyridazine derivatives have been identified as a series of potent FLT3 inhibitors. nih.gov

Tubulin Polymerization Interfering Activities and Cellular Impact

Interference with microtubule dynamics is a well-established strategy in cancer therapy. Analogues containing pyrrole (B145914) and imidazole rings have shown potent activity as inhibitors of tubulin polymerization. nih.govnih.gov

A series of 3-aroyl-1-arylpyrroles (ARAPs), which are structurally related to the core compound, were synthesized and evaluated for their anticancer properties. nih.gov These compounds were found to inhibit tubulin polymerization, with several exhibiting IC₅₀ values in the range of 1.0–2.0 μM, and five compounds showing IC₅₀ values at or below 1.0 μM. nih.gov The presence of both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moiety was determined to be essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov

One of the most potent compounds, ARAP 22 , inhibited the growth of human MCF-7 breast cancer cells with an IC₅₀ of 15 nM. nih.gov Further structure-activity relationship studies on derivatives of ARAP 22 revealed that while most potently inhibited tubulin polymerization, their cytotoxicity varied. nih.gov For instance, compound 28 was the most potent tubulin assembly inhibitor with an IC₅₀ of 0.86 μM, while compound 30 was a highly effective inhibitor of MCF-7 cell growth with an IC₅₀ of 16 nM. nih.gov

Novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues have also been designed and shown to be highly potent against various melanoma and prostate cancer cell lines, with the most effective compound having an average IC₅₀ value of 3.8 nM. nih.gov These ABI-III analogues exert their effect by inhibiting tubulin polymerization. nih.gov

Tubulin Polymerization and Cell Growth Inhibition by ARAP Analogues

| Compound | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Cell Growth IC₅₀ (nM) |

|---|---|---|

| ARAP 22 | Not Specified | 15 |

| Compound 28 | 0.86 | 60 |

| Compound 30 | ≤2.5 | 16 |

Carbonic Anhydrase IX (CAIX) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes, and the tumor-associated isoform, Carbonic Anhydrase IX (CAIX), is a validated target for cancer therapy. A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and tested for their inhibitory activity against four human CA isoforms: hCA I, II, IV, and IX. nih.gov

These studies found that hCA IX was the most inhibited isoform, with inhibition constants (Ki) ranging from 243.6 to 2785.6 nM. nih.gov In contrast, the membrane-anchored hCA IV was not inhibited by these compounds, and most derivatives were only weak inhibitors of the cytosolic isoforms hCA I and II. nih.gov Further research on sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties also identified compounds with selective and potent inhibition of hCA IX, with some showing better activity than the standard inhibitor acetazolamide (B1664987) (AAZ). mdpi.com For example, compound 15 , which features a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring, was beneficial for hCA IX inhibitory activity. mdpi.com

Inhibition of Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Inhibition Range (Kᵢ) |

|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 nM |

| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA IX | Some compounds better than AAZ (Kᵢ = 25.8 nM) |

14-α-Demethylase Enzyme Inhibition in Fungal Pathogens

The cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (LDM) is the primary target of azole antifungal agents, which are widely used in both medicine and agriculture. nih.gov These antifungal compounds, which include imidazole derivatives, work by having a nitrogen atom from the azole ring coordinate to the heme iron within the LDM active site. nih.gov This interaction blocks the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. uobabylon.edu.iq

A novel imidazole derivative, AFK-108 , which is characterized by a geranyl substituent, has demonstrated strong antifungal activity by potently inhibiting LDM. nih.gov Studies using Saccharomyces cerevisiae LDM as a model showed that AFK-108 binds to the oxidized enzyme and inhibits its demethylase activity. nih.gov The geranyl group of AFK-108 is thought to interact with the substrate-binding site of the enzyme that recognizes the side chain of the substrate. nih.govAFK-108 achieved 100% inhibition at a concentration of 0.07 µM. nih.gov Derivatives with a longer farnesyl group or a shorter prenyl group showed lower affinity for the enzyme, highlighting the importance of the geranyl group's structure for potent inhibition. nih.gov

Urease and Alpha-Amylase Inhibition

Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism and are targets for managing type-2 diabetes. nih.gov The inhibition of these enzymes can help regulate postprandial glucose levels. nih.gov A series of compounds synthesized by coupling N-Boc-proline with various aromatic amines were tested for their inhibitory potential. nih.gov

The 4-methoxy analogue 3g showed significant inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Compound 3a was a notable inhibitor of α-amylase with an IC₅₀ value of 36.32 µg/mL, while compound 3f showed significant inhibition of α-glucosidase with an IC₅₀ of 27.51 µg/mL. nih.gov

Urease is another enzyme target, particularly for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov While specific data for this compound was not found, the general class of heterocyclic compounds has been explored for urease inhibition. nih.govresearchgate.net

α-Amylase and α-Glucosidase Inhibition by Pyrrolidine Analogues

| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

|---|---|---|

| 3a | 36.32 | Not Specified |

| 3f | Not Specified | 27.51 |

| 3g | 26.24 | 18.04 |

In Vitro and Ex Vivo Antimicrobial Efficacy Assessments.

Derivatives of imidazole and pyrrolidine have demonstrated a wide spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative pathogens. The lipophilicity of these compounds often plays a crucial role in their efficacy. nih.gov For instance, a series of imidazole and imidazolium (B1220033) salts derived from L-valine and L-phenylalanine showed tunable antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) by modifying hydrophobic substituents on the imidazole ring. nih.gov

Nitroimidazole derivatives, a prominent class of antimicrobial agents, are effective against a variety of Gram-positive and Gram-negative bacteria. nih.gov Metronidazole, a well-known nitroimidazole, is used to treat infections caused by anaerobic Gram-negative bacteria like Helicobacter pylori and the Gram-positive Clostridium difficile. nih.gov Hybrid molecules combining the imidazole moiety with other pharmacophores have yielded potent antibacterial agents. For example, a 5-nitroimidazole/oxazolidinone hybrid was found to be a powerful compound against the Gram-positive Bacillus cereus MTCC 430, with a minimum inhibitory concentration (MIC) value of 200 nM. nih.gov Furthermore, a quinolone/imidazole hybrid exhibited significant activity against the Gram-negative Pseudomonas aeruginosa, with an MIC value of 460 nM, which was notably lower than reference drugs such as chloramphenicol (B1208) and ciprofloxacin. nih.gov

Research into pyrrolidine bis-cyclic guanidines identified compounds with bactericidal activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). ucsd.edu Similarly, Harzianic acid, a secondary metabolite, showed selective antimicrobial action against Gram-positive bacteria, with MIC values ranging from 25 to 200 μg/ml against a panel of seven pathogenic strains, including MRSA and VRE. biorxiv.org

Table 1: In Vitro Antibacterial Activity of Imidazole and Pyrrolidine Analogues

| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Quinolone/imidazole hybrid (93i) | Pseudomonas aeruginosa (Gram-negative) | 460 nM | nih.gov |

| 5-Nitroimidazole/oxazolidinone hybrid (45) | Bacillus cereus MTCC 430 (Gram-positive) | 200 nM | nih.gov |

| Harzianic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 200 μg/ml | biorxiv.org |

| Harzianic Acid | Vancomycin-resistant Enterococcus faecium (VRE) | 100 μg/ml | biorxiv.org |

The imidazole scaffold is a cornerstone of many antifungal agents. Investigations into N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives revealed potent anti-Candida activity. nih.govdeepdyve.com When tested against 12 strains of Candida albicans, these compounds generally showed good antifungal efficacy. nih.govdeepdyve.com The most active derivative, compound 1d, displayed a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of 0.032 µg/mL, making it 4 to 250 times more potent than reference drugs like bifonazole, miconazole, and fluconazole. nih.govdeepdyve.com

Cryptococcus neoformans, an encapsulated pathogenic yeast, is another major target for antifungal research. nih.gov The search for new agents is driven by the emergence of resistance to common drugs like fluconazole. nih.gov Studies on 1,5-diarylidene-4-piperidones, which are structurally related to the core pyrrolidine motif, showed promising antifungal potential against C. neoformans. preprints.org One derivative containing tetrabutoxy groups exhibited a potent MIC of 7.8 µM, surpassing the activity of fluconazole. preprints.org Novel peptide mimetics like brilacidin (B1667791) have also been identified as potential antifungal drugs against C. neoformans, demonstrating the continuous effort to find new therapeutic options. biorxiv.org

Table 2: In Vitro Antifungal Activity of Imidazole and Pyrrolidine Analogues

| Compound/Analogue Class | Fungal Strain | Activity | Source |

|---|---|---|---|

| 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivative (1d) | Candida albicans (12 strains) | MIC90 = 0.032 µg/mL | nih.govdeepdyve.com |

| 1,5-Diarylidene-4-piperidone derivative (3h) | Cryptococcus neoformans | MIC = 7.8 µM | preprints.org |

| AMP-17 (Antimicrobial Peptide) | Cryptococcus neoformans (18 strains) | MIC = 4-16 μg/ml | nih.gov |

The antimicrobial action of imidazole-containing compounds can be attributed to several molecular mechanisms. For nitroimidazole derivatives, the mechanism involves the metabolic activation of the compound within the pathogen. nih.gov The nitro group of the prodrug undergoes a one-electron reduction, forming a short-lived nitro radical anion that ultimately leads to cellular damage. nih.gov

A more complex mechanism involves the targeting of DNA repair pathways through the inhibition of protein kinases. DNA double-strand breaks (DSBs) are among the most lethal forms of DNA damage, and their repair is critical for cell survival. nih.gov In eukaryotic cells, key sensors and regulators of DSB repair include the phosphatidylinositol 3-kinase-related kinases (PIKKs), such as DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and Ataxia telangiectasia mutated (ATM). nih.gov These kinases orchestrate the signaling network required to respond to DNA damage. nih.gov For instance, DNA-PKcs is crucial for the non-homologous end joining (NHEJ) pathway, where it phosphorylates and recruits downstream factors to repair the break. frontiersin.org ATM is also a critical regulator, with numerous phosphorylation targets that control the choice of DSB repair pathway and cell cycle progression. nih.gov The inhibition of these essential protein kinases represents a significant therapeutic strategy, as targeting the DNA damage response is a major focus in drug development. nih.gov Human polynucleotide kinase (PNK), which interacts with proteins involved in both single-strand and double-strand break repair, is another enzyme whose activity is coupled with DNA end joining, highlighting the intricate network of protein interactions involved in maintaining genome stability. nih.gov

Anti-inflammatory and Immunomodulatory Research.

Analogues of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). The inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.netmdpi.com

Research into pyrrolidine-2,5-dione derivatives demonstrated significant dual inhibitory activity against COX-2 and 5-LOX. researchgate.net One tested compound showed 78.08% inhibition of COX-2 and 71.66% inhibition of 5-LOX at a concentration of 1000 μg/mL. researchgate.net Similarly, a study on N-hydroxyurea derivatives identified compounds with potent dual COX-2 and 5-LOX inhibitory activities. nih.gov Compounds designed as analogues of flurbiprofen (B1673479) and diclofenac (B195802) were particularly effective dual inhibitors. nih.gov Importantly, many of these dual inhibitors showed weak activity against COX-1, indicating a favorable selectivity profile towards the inducible COX-2 isoenzyme, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov Further studies on imidazolone (B8795221) derivatives also identified compounds with promising anti-inflammatory activity mediated by COX inhibition, with some showing good selectivity for COX-2. nih.gov

Table 3: In Vitro COX and 5-LOX Inhibition by Pyrrolidine Analogues

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Succinimide Derivative (Compound 44) | COX-1 | 143 µM | researchgate.net |

| COX-2 | 50.93 µM | researchgate.net | |

| 5-LOX | 20.87 µM | researchgate.net | |

| N-hydroxyurea derivative (Compound 2 - Flurbiprofen analog) | COX-2 | 0.13 µM | nih.gov |

| 5-LOX | 0.91 µM | nih.gov | |

| N-hydroxyurea derivative (Compound 3 - Diclofenac analog) | COX-2 | 0.32 µM | nih.gov |

| 5-LOX | 1.12 µM | nih.gov |

The anti-inflammatory effects of pyrrolidine and imidazole analogues extend to the modulation of various inflammatory mediators and cellular pathways. The inhibition of COX and 5-LOX directly reduces the synthesis of prostaglandin (B15479496) E2 and leukotrienes, which are key mediators of inflammation. researchgate.net For example, a pyrrolidine-2,5-dione derivative demonstrated a dual inhibitory effect on the inflammatory actions of both these mediators. researchgate.net

Beyond direct enzyme inhibition, these compounds can influence cellular responses through protein kinase modulation. Inflammatory mediators can sensitize receptors like the transient receptor potential vanilloid 1 (TRPV1) by activating multiple protein kinases, which in turn phosphorylate the receptor. nih.gov This process augments thermal hyperalgesia and contributes to sustained inflammatory pain. nih.gov By interfering with these signaling cascades, anti-inflammatory compounds can modulate cellular responses to noxious stimuli. The mechanism of action for nitroimidazole derivatives also points to a complex interplay with cellular redox systems, generating reactive species that can influence cellular signaling. nih.gov Therefore, the immunomodulatory effects of these compounds are a result of a multi-faceted approach that includes the direct inhibition of pro-inflammatory enzyme activity and the modulation of complex intracellular signaling pathways.

Neurobiological Target Engagement and Functional Modulation (non-clinical models)

The neurobiological profile of this compound and its analogues has been a subject of non-clinical investigation, with studies spanning potential anticonvulsant effects, interaction with histamine (B1213489) receptors, and modulation of transient receptor potential channels.

Histamine H3 Receptor Agonism/Antagonism Studies

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govsemanticscholar.org Imidazole-based compounds have been central to the development of H3R ligands. nih.gov

Investigations into pyrrolidine derivatives have identified them as potent H3R antagonists. nih.govbindingdb.org For example, a series of novel substituted pyrrolidines were found to be high-affinity histamine H3 receptor antagonists. bindingdb.org Another study focused on dual-targeting ligands that combine H3R antagonism with monoamine oxidase B (MAO-B) inhibition, where a pyrrolidine-containing compound demonstrated high affinity for the human H3R (hH3R). nih.gov

Table 2: Histamine H3 Receptor Affinity of a Pyrrolidine-Containing Analogue

| Compound | Target | Affinity (Ki) |

|---|

Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonism

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a calcium-permeable ion channel involved in various physiological processes. There is no direct evidence from the reviewed literature to suggest that this compound has been investigated as a TRPV4 antagonist.

However, research into other pyrrolidine-containing structures has revealed their potential in this area. A novel series of pyrrolidine sulfonamides were developed and identified as selective and orally bioavailable TRPV4 antagonists. nih.gov These compounds were optimized from a previously reported TRPV4 inhibitor, indicating that the pyrrolidine core can be a valuable scaffold for designing TRPV4 modulators. nih.gov

Selective Androgen Receptor Modulator (SARM) Investigations

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic effects. nih.govnih.gov There is no information in the reviewed scientific literature to indicate that this compound has been specifically investigated as a SARM.

However, the pyrrolidine scaffold has been incorporated into molecules designed as SARMs. For instance, a class of 6-(1-pyrrolidinyl)quinolin-2(1H)-ones was discovered to be a new class of orally available SARMs. researchgate.net A lead compound from this series demonstrated excellent anabolic activity in muscle with a reduced effect on the prostate in a rat model. researchgate.net This highlights the utility of the pyrrolidine ring in the development of tissue-selective androgen receptor modulators.

Comprehensive Delineation of Mechanistic Pathways for Biological Activity

A comprehensive delineation of the specific mechanistic pathways for the biological activity of this compound is not available in the current body of scientific literature. Elucidating its precise mechanisms would require a series of targeted in vitro and in vivo studies.

Based on the activities of its structural analogues, several potential mechanistic pathways could be hypothesized for investigation:

Modulation of Neurotransmitter Release: If the compound interacts with the histamine H3 receptor, it could modulate the release of histamine and other neurotransmitters such as acetylcholine, noradrenaline, and serotonin (B10506) in the brain. nih.gov This could have implications for its potential effects on cognition, wakefulness, and other neurological processes.

Ion Channel Interaction: The structural similarity to compounds with anticonvulsant activity suggests a possible interaction with voltage-gated ion channels, such as sodium or calcium channels, which are key targets for many antiepileptic drugs. nih.gov

Androgen Receptor Signaling: Should the compound exhibit SARM activity, its mechanism would involve binding to the androgen receptor and inducing a conformational change that leads to the recruitment of tissue-specific co-regulatory proteins, resulting in selective gene transcription. nih.gov

Further research, including receptor binding assays, functional assays, and in vivo pharmacological studies, is necessary to determine the specific mechanistic pathways of this compound.

Applications of 1 Pyrrolidin 3 Yl 1h Imidazole and Its Core Scaffold in Advanced Chemical Sciences Excluding Direct Therapeutic Applications

Role as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atoms in both the pyrrolidine (B122466) and imidazole (B134444) rings of the 1-(Pyrrolidin-3-YL)-1H-imidazole scaffold make it an excellent candidate for use as a ligand in organometallic chemistry and catalysis. N-heterocyclic compounds are fundamental in the design of catalysts due to their ability to form stable complexes with a wide range of metal centers, thereby modulating their reactivity and selectivity.

While specific catalytic applications of this compound are not extensively detailed in current literature, the potential is underscored by research on closely related structures. For instance, an enantiopure pyrrolidinyl-imidazole chiral ionic liquid (CIL) has been successfully incorporated into a UiO-68-type metal-organic framework (MOF). cnr.it This functionalized MOF was found to be an effective catalyst for a one-pot light-assisted oxidation of benzyl (B1604629) alcohols and a subsequent Morita-Baylis-Hillman reaction, demonstrating the scaffold's utility in facilitating complex organic transformations. cnr.it

| Catalytic System Component | Description | Role in Catalysis |

| Ligand | Enantiopure pyrrolidinyl-imidazole CIL | Provides a chiral environment and coordinates with the metal center to facilitate the reaction. |

| Support | UiO-68-type metal-organic framework | A porous material that hosts the catalytic sites, allowing for reactant accessibility and catalyst stability. |

| Reaction | One-pot oxidation/Morita-Baylis-Hillman | The catalyst promotes two sequential reactions in a single vessel, enhancing synthetic efficiency. |

Furthermore, numerous patents in the field of catalysis list pyrrolidinyl and imidazolyl groups as potential components of ligands for various chemical processes, including olefin polymerization and carbonylation reactions. justia.comgoogle.com.pg This indicates a recognized value for this heterocyclic combination in the development of novel and efficient catalytic systems. The this compound structure, with its two distinct nitrogen environments, could act as a bidentate ligand, offering a stable chelate effect that is often beneficial for catalytic activity and stability.

Integration into Functional Materials and Optoelectronic Devices

The structural features of the pyrrolidinyl-imidazole scaffold also lend themselves to the development of new functional materials. The ability of the imidazole moiety to engage in hydrogen bonding and π-stacking interactions, coupled with the structural versatility of the pyrrolidine ring, allows for the construction of ordered supramolecular assemblies and functional polymers.

A notable example is the aforementioned integration of a pyrrolidinyl-imidazole CIL into a metal-organic framework. cnr.it This created a mesoporous material where the properties of the scaffold were combined with the robust and porous nature of the MOF, leading to a functional catalytic material. cnr.it Such hybrid materials are at the forefront of materials science, with potential applications in gas storage, separation, and sensing.

| Material Component | Type | Function/Property |

| Scaffold | Pyrrolidinyl-imidazole CIL | Functional unit providing catalytic activity and chirality. |

| Framework | UiO-68-type MOF | Structural support, providing high surface area and porosity. |

| Resulting Material | Hybrid Mesoporous Material | A stable, recyclable catalyst with defined active sites. |

In the realm of optoelectronics, imidazole derivatives are known to be useful components in organic light-emitting diodes (OLEDs) and other devices due to their electron-transporting properties and thermal stability. While specific studies on the optoelectronic properties of this compound are not yet prevalent, the general promise of pyrrolidinyl imidazole compounds for materials science has been noted. ontosight.ai The incorporation of the pyrrolidine group could be used to tune the solubility and film-forming properties of imidazole-based materials, which is a critical aspect in the fabrication of optoelectronic devices.

Utilization as Building Blocks in Chemical Biology Probes and Tools

In chemical biology, small molecules that can be used to probe and manipulate biological systems are of immense value. The this compound scaffold serves as a versatile building block for the synthesis of such tools, owing to its combination of a recognizable heterocyclic core and multiple points for further chemical modification.

Research has shown the utility of a peptide-based pyrrolidinyl-imidazole catalyst for the kinetic resolution of alcohols. dur.ac.uk This type of catalyst, where the scaffold is integrated into a peptide backbone, creates a chiral environment that can distinguish between enantiomers, a crucial capability in the synthesis of biologically active molecules and probes. dur.ac.uk

The versatility of the pyrrolidinyl-imidazole moiety as a core structural unit is also highlighted in its use in the synthesis of complex antiviral agents. For example, it forms a key part of certain inhibitors of the Hepatitis C virus (HCV) NS5A protein. google.com In these molecules, two pyrrolidinyl-imidazole units are connected by a linker, and the pyrrolidine nitrogen is functionalized with various capping groups to optimize antiviral activity. google.com While this is a therapeutic application, the underlying synthetic strategies demonstrate the value of this scaffold in constructing complex molecular architectures designed to interact with biological targets.

Furthermore, the pyrrolidinyl and imidazolyl radicals have been mentioned in the context of creating glycoside derivatives of propofol, a process that involves linking a carbohydrate to another molecule. google.com This type of bioconjugation is a fundamental technique in chemical biology for improving the properties of molecules, such as their solubility or targeting capabilities, and for developing probes for studying biological processes.

Development of Fluorescent Probes and Chemical Sensors

The development of fluorescent probes and chemical sensors for the detection of specific analytes is a significant area of chemical research. The imidazole ring is a well-established component of many fluorescent sensors, particularly for metal ions. The nitrogen atoms of the imidazole can coordinate with metal ions, leading to a change in the photophysical properties of a tethered fluorophore, such as quenching or enhancement of fluorescence.

While there are no prominent examples in the literature of this compound itself being used as a fluorescent probe, its scaffold holds clear potential for such applications. The imidazole portion could serve as the analyte-binding site, while the pyrrolidine ring offers a convenient handle for chemical modification. For instance, a fluorophore could be attached to the pyrrolidine nitrogen. The conformational flexibility of the pyrrolidine ring could also be exploited to influence the sensitivity and selectivity of the sensor. By introducing different substituents on the pyrrolidine, it would be possible to fine-tune the sensor's properties, such as its solubility in different media and its affinity for specific target analytes. This positions the this compound scaffold as a promising platform for the future design of novel fluorescent probes and chemical sensors.

Concluding Remarks and Future Research Directions

Synthesis of Current Research Status for 1-(Pyrrolidin-3-YL)-1H-imidazole and Related Conjugates

The synthesis of this compound can be achieved through various established organic chemistry methods. These typically involve condensation and cyclization reactions of appropriate precursors to form the individual heterocyclic rings, followed by their linkage. nih.gov The imidazole (B134444) ring itself is a five-membered heterocyclic moiety with two nitrogen atoms and is considered a vital scaffold in drug development due to its wide range of chemical and biological properties. nih.gov It is an amphoteric molecule, meaning it can act as both an acid and a base, and is highly soluble in water and other polar solvents. nih.gov

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is also a prevalent scaffold in medicinal chemistry. Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, which is advantageous for drug design. nih.gov The stereochemistry of the pyrrolidine ring can significantly influence its interaction with biological targets. nih.gov

While specific research on this compound is somewhat limited, studies on related conjugates highlight the potential of this scaffold. For instance, a series of pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as potent histamine (B1213489) H3 receptor antagonists. nih.gov Furthermore, various imidazole-containing compounds have been investigated for a plethora of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The combination of the pyrrolidine and imidazole rings in one molecule, therefore, presents a promising avenue for the development of novel therapeutic agents.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

Despite the potential of this compound, several critical knowledge gaps and unexplored research avenues remain. A significant gap is the lack of comprehensive studies dedicated specifically to this parent compound. Much of the existing research focuses on more complex derivatives, leaving the fundamental pharmacological profile of this compound itself not fully elucidated.

Furthermore, there is a scarcity of published data on the systematic exploration of conjugates derived from this specific scaffold. While research on related compounds provides valuable insights, a dedicated structure-activity relationship (SAR) study for a series of this compound conjugates is needed to understand how different substituents on either the pyrrolidine or imidazole ring affect biological activity.

The exploration of this compound and its derivatives for a wider range of biological targets is another underexplored area. While histamine H3 receptors have been investigated for related structures, the potential of this compound conjugates against other G-protein coupled receptors, enzymes, or ion channels remains largely unknown. Moreover, the application of this scaffold in materials science or as a catalyst has not been extensively investigated.

Future Prospects for Novel Derivatizations, Mechanistic Insights, and Advanced Applications

The future of research on this compound is promising, with numerous opportunities for novel derivatizations, deeper mechanistic insights, and advanced applications.